

Dihydro-alpha-ionone vs. alpha-ionone: A Comparative Analysis for Researchers

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Compound of Interest		
Compound Name:	Dihydro-alpha-ionone	
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For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric and hydrogenated analogs of bioactive and aromatic compounds is critical. This guide provides a comparative analysis of **dihydro-alpha-ionone** and its unsaturated counterpart, alpha-ionone, focusing on their chemical properties, olfactory profiles, and synthesis pathways. The information is supported by available experimental data to facilitate informed decisions in research and development.

Executive Summary

Dihydro-alpha-ionone and alpha-ionone, both C13 norisoprenoids, exhibit distinct characteristics primarily driven by the saturation of the butenyl side chain in **dihydro-alpha-ionone**. While alpha-ionone is renowned for its potent violet and floral aroma, **dihydro-alpha-ionone** offers a more complex scent profile with woody, fruity, and raspberry notes. This difference in saturation also influences their chemical stability and likely their interaction with olfactory receptors. This guide presents a detailed comparison of their properties, supported by quantitative data where available, and outlines the experimental workflows for their synthesis.

Comparative Data

The following table summarizes the key physicochemical and olfactory properties of **dihydro-alpha-ionone** and alpha-ionone.



Property	Dihydro-alpha-ionone	alpha-ionone
Chemical Structure	4-(2,6,6-trimethyl-2- cyclohexen-1-yl)butan-2-one	(E)-4-(2,6,6-trimethyl-2- cyclohexen-1-yl)but-3-en-2- one
Molecular Formula	C13H22O	C13H20O
Molecular Weight	194.31 g/mol [1]	192.30 g/mol [2]
CAS Number	31499-72-6[1]	127-41-3[2]
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid[2]
Boiling Point	90 °C at 0.1 mmHg[3]	259-263 °C at 760 mmHg[2]
Density	0.922 g/mL at 20 °C[3]	0.93 g/mL at 25 °C[2]
Odor Profile	Woody, floral, berry, fruity with orris and powdery undertones; raspberry nuances.[1]	Powdery, floral (violet), woody, with berry and slightly fruity, warm undertones.[2]
Odor Threshold	(R)-(+)-enantiomer: 31 ppb; (S)-(-)-enantiomer: 100 ppb (in air)	(R)-(+)-enantiomer: 0.03 - 328 ppb (in air)

Olfactory Signaling Pathway

The perception of both **dihydro-alpha-ionone** and alpha-ionone is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. The binding of these odorant molecules triggers a conformational change in the receptor, initiating a downstream signaling cascade.





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Fig. 1: Generalized olfactory signal transduction cascade.

Experimental Protocols Synthesis of alpha-ionone

The industrial synthesis of alpha-ionone typically follows a two-step process involving the aldol condensation of citral with acetone to form pseudoionone, followed by an acid-catalyzed cyclization.

Materials:

- Citral
- Acetone
- Sodium hydroxide solution (e.g., 41% aqueous)
- Hydrochloric acid (e.g., 1%)
- · Anhydrous sodium sulfate
- Phosphoric acid (e.g., 85%) or another suitable acid catalyst
- Toluene (or other suitable solvent for cyclization)

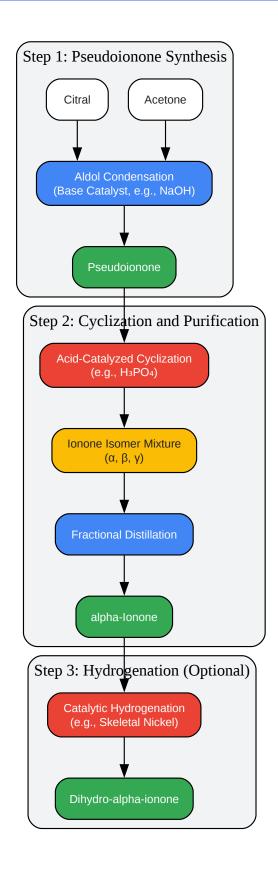
Procedure:

- Pseudoionone Synthesis (Aldol Condensation):
 - A mixture of acetone and aqueous sodium hydroxide is prepared in a reaction vessel.
 - Citral is added to the stirred mixture at a controlled temperature (e.g., 40°C).
 - The reaction is allowed to proceed for a set time (e.g., 1.5 hours).
 - The aqueous layer is separated, and the organic layer is neutralized with hydrochloric acid, washed with water, and dried over anhydrous sodium sulfate.



- Excess acetone is removed, and the resulting pseudoionone is purified by rectification.
- alpha-ionone Synthesis (Cyclization):
 - The purified pseudoionone is dissolved in a solvent such as toluene.
 - An acid catalyst (e.g., 85% phosphoric acid) is added to the solution. The choice of acid and its concentration is crucial for maximizing the yield of the alpha-isomer over the betaand gamma-isomers.
 - The reaction mixture is heated and stirred for a specific duration.
 - The product mixture is then neutralized, washed, and the solvent is removed.
 - The final product, a mixture of ionone isomers, is purified by fractional distillation to isolate alpha-ionone.





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